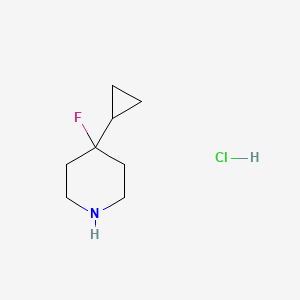

4-Cyclopropyl-4-fluoropiperidine hydrochloride

Description

BenchChem offers high-quality 4-Cyclopropyl-4-fluoropiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-4-fluoropiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclopropyl-4-fluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FN.ClH/c9-8(7-1-2-7)3-5-10-6-4-8;/h7,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHXXISOKTWLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CCNCC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Cyclopropyl-4-fluoropiperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 4-Cyclopropyl-4-fluoropiperidine hydrochloride, a valuable building block in contemporary drug discovery. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, and the strategic introduction of a 4,4-disubstitution pattern with a cyclopropyl group and a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and basicity (pKa). This document offers a detailed, step-by-step methodology, grounded in established chemical principles, and is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of Fluorinated Cyclopropyl Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets. The introduction of a fluorine atom, a common bioisostere for a hydrogen atom or a hydroxyl group, can have profound effects on a molecule's properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence metabolic pathways, and enhance binding affinity through favorable electrostatic interactions.[1]

The cyclopropyl group, a small, rigid carbocycle, is another valuable substituent in drug design. Its unique electronic properties and conformational rigidity can improve metabolic stability and binding to target proteins.[2] The combination of a fluorine atom and a cyclopropyl group at the 4-position of a piperidine ring creates a chiral center with a unique conformational profile, offering a powerful tool for fine-tuning the properties of drug candidates. This guide outlines a logical and efficient synthetic pathway to access this important structural motif.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 4-Cyclopropyl-4-fluoropiperidine hydrochloride can be approached through a multi-step sequence starting from a readily available N-protected 4-piperidone. The chosen strategy focuses on the sequential introduction of the cyclopropyl and fluoro substituents, followed by deprotection and salt formation. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a key element of this strategy, as it is stable under the conditions required for the introduction of the C4-substituents and can be efficiently removed in the final step.[3]

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic pathway for 4-Cyclopropyl-4-fluoropiperidine hydrochloride.

Detailed Synthetic Protocols

Step 1: Synthesis of N-Boc-4-cyclopropyl-4-hydroxypiperidine

The first key transformation is the introduction of the cyclopropyl group at the 4-position of the piperidine ring. This is achieved via a Grignard reaction between N-Boc-4-piperidone and cyclopropylmagnesium bromide.

Experimental Protocol:

-

Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclopropyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) via the addition funnel.[4] Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.[5]

-

Grignard Reaction: Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath. To a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.[2][6] Slowly add the solution of N-Boc-4-piperidone to the Grignard reagent at 0 °C.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-cyclopropyl-4-hydroxypiperidine as a white solid.

| Parameter | Condition/Reagent | Rationale |

| Starting Material | N-Boc-4-piperidone | Commercially available, stable protecting group.[7] |

| Reagent | Cyclopropylmagnesium bromide | Effective nucleophile for C-C bond formation. |

| Solvent | Anhydrous THF | Standard solvent for Grignard reactions. |

| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |

| Work-up | Saturated aq. NH₄Cl | Mildly acidic quench to neutralize the reaction and hydrolyze the magnesium alkoxide. |

Step 2: Synthesis of N-Boc-4-cyclopropyl-4-fluoropiperidine

The conversion of the tertiary alcohol to a fluoride is a critical and often challenging step. Deoxofluorination using diethylaminosulfur trifluoride (DAST) or its analogues is a common method for this transformation.[8]

Experimental Protocol:

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-cyclopropyl-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Fluorination: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) to the cooled solution. Stir the reaction mixture at -78 °C for one hour, then allow it to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-cyclopropyl-4-fluoropiperidine.

| Parameter | Condition/Reagent | Rationale |

| Starting Material | N-Boc-4-cyclopropyl-4-hydroxypiperidine | Product from the previous step. |

| Reagent | Diethylaminosulfur trifluoride (DAST) | Effective for deoxofluorination of tertiary alcohols.[8] |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent suitable for fluorination reactions. |

| Temperature | -78 °C to room temperature | Low temperature is crucial to control the reactivity of DAST and minimize side reactions such as elimination. |

| Work-up | Saturated aq. NaHCO₃ | Neutralizes the acidic byproducts of the reaction. |

Note on Safety: DAST is a toxic and moisture-sensitive reagent that can release HF upon contact with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Newer, more stable fluorinating reagents such as PhenoFluor or photoredox-catalyzed methods using Selectfluor® can also be considered as potentially safer alternatives for the fluorination of tertiary alcohols.[9][10]

Step 3: Synthesis of 4-Cyclopropyl-4-fluoropiperidine hydrochloride

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step by treatment with hydrochloric acid.[7][11]

Experimental Protocol:

-

Deprotection and Salt Formation: Dissolve N-Boc-4-cyclopropyl-4-fluoropiperidine (1.0 eq) in a minimal amount of methanol or 1,4-dioxane. To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (excess, e.g., 5-10 eq).[12]

-

Isolation: Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution as a white solid. The reaction progress can be monitored by TLC.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Cyclopropyl-4-fluoropiperidine hydrochloride. The product can be further purified by recrystallization if necessary.

| Parameter | Condition/Reagent | Rationale |

| Starting Material | N-Boc-4-cyclopropyl-4-fluoropiperidine | The protected final product. |

| Reagent | 4 M HCl in 1,4-dioxane | Strong acid to cleave the Boc group and provide the chloride counterion.[12][13] |

| Solvent | Methanol or 1,4-dioxane | Suitable solvents for the deprotection reaction. |

| Temperature | Room temperature | Mild conditions are sufficient for Boc deprotection. |

| Isolation | Precipitation and filtration | The hydrochloride salt is typically insoluble in the reaction solvent, allowing for easy isolation. |

Characterization

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the intermediates and the final product. The ¹⁹F NMR spectrum will be crucial for confirming the successful introduction of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Melting Point: The melting point of the final hydrochloride salt can be compared to literature values for similar compounds. For reference, the melting point of 4-Fluoropiperidine hydrochloride is reported to be in the range of 163-167 °C.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Reagent-Specific Hazards:

-

Cyclopropyl bromide: Is a flammable liquid and should be handled with care.

-

Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents.

-

Diethylaminosulfur trifluoride (DAST): Is toxic, corrosive, and reacts violently with water. It should be handled with extreme caution.

-

Hydrogen Chloride (in dioxane): Is a corrosive and toxic solution.

-

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 4-Cyclopropyl-4-fluoropiperidine hydrochloride. By starting with the commercially available N-Boc-4-piperidone, this three-step sequence involving a Grignard reaction, deoxofluorination, and deprotection/salt formation offers an efficient pathway to this valuable building block. The strategic incorporation of the cyclopropyl and fluoro moieties at the 4-position of the piperidine ring is a powerful tactic in modern drug design, and this guide provides the necessary technical details for its successful synthesis.

References

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P

-

Synthesis method of N-Boc-4-hydroxypiperidine (2018) | Shuai Xiaohua - SciSpace. (URL: [Link])

-

Late-Stage Deoxyfluorination of Alcohols with PhenoFluor | Request PDF - ResearchGate. (URL: [Link])

- Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. (URL: not available)

-

Designation of 4-Piperidone as a List I Chemical - Federal Register. (URL: [Link])

-

Methods for deoxyfluorination of alcohols. (a) General route for... - ResearchGate. (URL: [Link])

-

A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - Beilstein Journals. (URL: [Link])

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL: [Link])

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. (URL: [Link])

-

Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC. (URL: [Link])

-

The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC. (URL: [Link])

-

How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (URL: [Link])

-

Tetrahedron, 75, 4222-4227 - Macmillan Group - Princeton University. (URL: [Link])

-

Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PubMed. (URL: [Link])

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. (URL: [Link])

-

4-Fluoropiperidine hydrochloride | C5H11ClFN | CID 2759158 - PubChem. (URL: [Link])

-

Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane | Request PDF - ResearchGate. (URL: [Link])

-

June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders - The Center for Forensic Science Research & Education. (URL: [Link])

-

4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem - NIH. (URL: [Link])

-

Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

Sources

- 1. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cfsre.org [cfsre.org]

- 4. Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine [authors.library.caltech.edu]

- 5. researchgate.net [researchgate.net]

- 6. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anticipated Biological Activity of 4-Cyclopropyl-4-fluoropiperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical exploration of the potential biological activities of the novel chemical entity, 4-Cyclopropyl-4-fluoropiperidine hydrochloride. As direct experimental data for this specific compound is not yet publicly available, this document serves as a predictive framework based on established principles of medicinal chemistry and a thorough analysis of structurally related compounds. We will delve into the rationale behind its design, propose likely therapeutic targets, and provide detailed, field-proven experimental protocols to elucidate its pharmacological profile.

Introduction: Deconstructing a Privileged Scaffold for Therapeutic Innovation

The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast array of approved pharmaceuticals targeting a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2] The unique structural features of 4-Cyclopropyl-4-fluoropiperidine hydrochloride—a geminal substitution at the 4-position with a fluorine atom and a cyclopropyl ring—suggest a deliberate design to optimize its drug-like properties.

-

The Piperidine Core: This saturated heterocycle provides a robust, three-dimensional scaffold that can be functionalized to interact with diverse biological targets. Its basic nitrogen atom can be crucial for receptor interactions and can influence the compound's pharmacokinetic profile.[2]

-

The Fluorine Advantage: The introduction of a fluorine atom can profoundly impact a molecule's biological activity. It can modulate the pKa of the piperidine nitrogen, influencing its binding to target proteins and potentially reducing off-target effects, such as binding to the hERG potassium channel, a common cause of cardiotoxicity.[3] Fluorination can also enhance metabolic stability and membrane permeability.

-

The Cyclopropyl Shield: The cyclopropyl group is a valuable bioisostere for other small alkyl groups or a double bond. Its rigid nature can confer conformational constraint, leading to higher binding affinity for a target. Furthermore, the cyclopropyl group is often introduced to block metabolic oxidation, thereby increasing the compound's half-life.[3]

Given these structural attributes, we can hypothesize that 4-Cyclopropyl-4-fluoropiperidine hydrochloride has been designed to exhibit potent and selective biological activity in one or more of the following therapeutic areas: oncology, central nervous system disorders, and infectious diseases. The following sections will explore these possibilities in detail and provide the necessary experimental frameworks for their investigation.

Predicted Biological Activity and Experimental Validation

Potential as an Anticancer Agent

The piperidine scaffold is present in numerous anticancer drugs.[4] We hypothesize that 4-Cyclopropyl-4-fluoropiperidine hydrochloride may exhibit cytotoxic or cytostatic effects on cancer cells through various mechanisms.

Hypothesized Mechanisms of Action:

-

Sigma Receptor Modulation: Sigma receptors, particularly the sigma-1 subtype, are overexpressed in various cancer cell lines, and ligands targeting these receptors can induce apoptosis.[5] Piperidine derivatives have shown high affinity for sigma receptors.[5][6]

-

Tubulin Polymerization Inhibition: Some piperidine derivatives have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy.[7]

-

Kinase Inhibition: The piperidine scaffold can be elaborated to target specific protein kinases involved in cancer cell proliferation and survival.

Experimental Workflow for Anticancer Activity Evaluation:

Caption: Workflow for evaluating the anticancer potential of 4-Cyclopropyl-4-fluoropiperidine hydrochloride.

Detailed Experimental Protocols:

Protocol 1: In Vitro Cytotoxicity Screening (NCI-60)

The National Cancer Institute's 60 human tumor cell line screen is an invaluable tool for identifying the anticancer potential and mechanism of action of a novel compound.[8][9][10]

-

Compound Preparation: Prepare a stock solution of 4-Cyclopropyl-4-fluoropiperidine hydrochloride in a suitable solvent (e.g., DMSO).

-

Assay: The compound is tested at a single high dose (e.g., 10 µM) against the 60 cell lines.

-

Data Analysis: The percentage growth is calculated for each cell line. A COMPARE analysis can be performed to correlate the pattern of activity with known anticancer agents, providing initial clues about the mechanism of action.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., prostate PC-3, breast MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 4-Cyclopropyl-4-fluoropiperidine hydrochloride for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Potential as a Central Nervous System (CNS) Modulator

The piperidine moiety is a common feature in many CNS-active drugs.[2] The lipophilicity imparted by the cyclopropyl and fluoro groups may enhance blood-brain barrier penetration.

Hypothesized CNS Targets:

-

Sigma-1 Receptor: As mentioned, piperidines are known to bind to sigma-1 receptors, which are implicated in a variety of CNS disorders, including depression, anxiety, and neurodegenerative diseases.[5][6][11]

-

Dopamine Transporter (DAT): Certain fluorinated piperidine analogs have shown high affinity for the dopamine transporter, a key target in the treatment of ADHD and depression.[12]

-

Serotonin and Norepinephrine Transporters (SERT and NET): The piperidine scaffold can be adapted to target these monoamine transporters.[12]

Experimental Workflow for CNS Activity Evaluation:

Caption: Workflow for assessing the CNS activity of 4-Cyclopropyl-4-fluoropiperidine hydrochloride.

Detailed Experimental Protocols:

Protocol 3: Sigma-1 Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for the sigma-1 receptor.[11]

-

Membrane Preparation: Prepare membrane homogenates from a suitable source, such as guinea pig brain or cells expressing the sigma-1 receptor.

-

Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4).

-

Radioligand: Use a radiolabeled sigma-1 receptor ligand, such as -pentazocine.

-

Competition Binding: Incubate the membrane preparation with the radioligand and varying concentrations of 4-Cyclopropyl-4-fluoropiperidine hydrochloride.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Protocol 4: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

The EPM is a widely used behavioral test to assess anxiety in rodents.[13][14][15]

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Place a mouse in the center of the maze and allow it to explore for 5 minutes.

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms.

-

Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Protocol 5: Forced Swim Test (FST) for Depressant-Like Behavior in Mice

The FST is a common screening tool for antidepressant drugs.[16][17]

-

Apparatus: A cylinder filled with water.

-

Procedure: Place a mouse in the water for a 6-minute session.

-

Data Collection: Record the duration of immobility during the last 4 minutes of the test.

-

Analysis: Antidepressant compounds typically decrease the duration of immobility.

Potential as an Antifungal Agent

Piperidine and its derivatives have demonstrated notable antifungal activity against various pathogenic fungi.[18]

Hypothesized Mechanism of Action:

-

Ergosterol Biosynthesis Inhibition: Similar to some known antifungal piperidines, the compound may interfere with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[19]

-

Disruption of Membrane Integrity: The compound could directly interact with the fungal cell membrane, leading to increased permeability and cell death.[20]

Experimental Workflow for Antifungal Activity Evaluation:

Caption: Workflow for determining the antifungal properties of 4-Cyclopropyl-4-fluoropiperidine hydrochloride.

Detailed Experimental Protocols:

Protocol 6: Broth Microdilution Antifungal Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Fungal Strains: Use clinically relevant fungal strains such as Candida albicans and Aspergillus fumigatus.[20][21]

-

Medium: Use RPMI-1640 medium.

-

Procedure: Prepare serial dilutions of 4-Cyclopropyl-4-fluoropiperidine hydrochloride in a 96-well plate. Add a standardized inoculum of the fungal suspension.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Data Summary and Interpretation

The following table summarizes the anticipated biological activities and the key experimental readouts for 4-Cyclopropyl-4-fluoropiperidine hydrochloride.

| Therapeutic Area | Hypothesized Target/Mechanism | Key In Vitro Assay | Key In Vivo Model | Primary Readout |

| Oncology | Sigma Receptor Modulation, Tubulin Polymerization Inhibition | NCI-60 Screen, MTT Assay | Xenograft Mouse Model | IC50, Tumor Growth Inhibition |

| CNS | Sigma-1 Receptor, Dopamine Transporter | Radioligand Binding Assays | Elevated Plus Maze, Forced Swim Test | Ki, Behavioral Changes |

| Infectious Disease | Ergosterol Biosynthesis Inhibition, Membrane Disruption | Broth Microdilution Assay | Murine Model of Systemic Candidiasis | MIC, Fungal Burden |

Conclusion and Future Directions

4-Cyclopropyl-4-fluoropiperidine hydrochloride is a promising chemical entity with the potential for significant biological activity across multiple therapeutic areas. The strategic incorporation of a fluorine atom and a cyclopropyl group onto the privileged piperidine scaffold suggests a rational design approach to optimize its pharmacological profile.

The experimental workflows and detailed protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound. The initial in vitro screening will be crucial in identifying the most promising therapeutic direction. Subsequent in vivo studies will then be essential to validate its efficacy and safety. A thorough investigation of the structure-activity relationships of analogs will further refine its therapeutic potential and could lead to the development of a novel clinical candidate.

References

-

Alabi, O. A., et al. (2023). Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors. Journal of Fungi, 9(12), 1183. [Link]

- Boyd, M. R., & Paull, K. D. (1995). Some practical considerations and applications of the National Cancer Institute in vitro anticancer drug discovery screen. Drug Development Research, 34(2), 91-109.

- Cui, J., et al. (2021). Synthesis and Antifungal Activity of Novel Piperidine-Containing Triazole Derivatives. Journal of Agricultural and Food Chemistry, 69(31), 8645–8655.

-

Guo, L., et al. (2017). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 127-133. [Link]

- Kaur, R., et al. (2021). Piperidine derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 223, 113642.

-

Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088. [Link]

-

Kwiecień, A., et al. (2021). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Molecules, 26(23), 7208. [Link]

-

Lazzaro, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1545-1557. [Link]

-

Prisinzano, T., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4371-4374. [Link]

-

Szebesczyk, A., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

-

Trotsko, N., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116853. [Link]

-

Velihina, E., et al. (2019). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin- Substituted[22][20]Oxazolo[4,5-D]pyrimidines. Letters in Drug Design & Discovery, 16(7), 785-793.

- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.

-

Wang, L., et al. (2023). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances, 13(30), 20857-20868. [Link]

- Zarrabi, A., et al. (2021). Antifungal Activity of Piperidine Derivatives against Candida Species. Current Medical Mycology, 7(2), 23-28.

-

Zscherp, M. T., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

-

(2023). Elevated plus maze protocol. protocols.io. [Link]

-

(2023). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. ResearchGate. [Link]

-

(2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861939. [Link]

-

(2020). Novel Antifungal Agents and Their Activity against Aspergillus Species. Journal of Fungi, 6(4), 237. [Link]

-

(2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 19(9), 521. [Link]

-

(2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

-

(2021). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. European Journal of Medicinal Chemistry, 213, 113175. [Link]

-

(2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

(2016). SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES. Indo American Journal of Pharmaceutical Research, 6(11), 6828-6834. [Link]

-

(2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208. [Link]

-

(2021). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience, 15, 686127. [Link]

-

(2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 5. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 7. Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 18. academicjournals.org [academicjournals.org]

- 19. mdpi.com [mdpi.com]

- 20. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Fluorination of Piperidine Scaffolds: In Vitro Profiling & Optimization

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, yet it frequently suffers from metabolic liability (oxidative clearance) and hERG-mediated cardiotoxicity. Strategic fluorination—replacing specific hydrogen atoms with fluorine—is a high-impact optimization tactic. This guide details the in vitro characterization of novel fluorinated piperidines, focusing on how the "fluorine effect" modulates basicity (pKa), lipophilicity (LogD), and conformational bias to enhance drug-like properties.

The Rationale for Fluorination: Mechanistic Causality[1]

Before initiating in vitro screening, it is critical to understand why we modify piperidines with fluorine. It is not merely a steric block; it is an electronic tuner.

Basicity Modulation (pKa)

The piperidine nitrogen is typically highly basic (pKa ~10–11). At physiological pH (7.4), it exists almost exclusively as a cation.

-

The Problem: High basicity correlates with lysosomal trapping (high Vss), phospholipidosis, and hERG channel binding.

-

The Fluorine Solution: The strong electron-withdrawing nature of fluorine (electronegativity 3.98) exerts an inductive effect (

). Placing a fluorine at the C3 or C4 position pulls electron density away from the nitrogen lone pair.-

Result: This lowers the pKa by 1–2 log units, increasing the fraction of neutral species at pH 7.4, thereby improving membrane permeability and reducing hERG affinity.

-

Conformational Bias (The Gauche Effect)

Unlike steric bulk (e.g., a methyl group) which prefers an equatorial position, fluorine often exhibits the gauche effect .[1]

-

Mechanism: In 3-fluoropiperidines, the C–F bond tends to align gauche (synclinal) to the vicinal C–N bond rather than anti-periplanar. This is due to hyperconjugation (

). -

Application: This allows you to "lock" the piperidine into a specific chair conformation, pre-organizing the ligand for receptor binding and reducing the entropic penalty of binding.

Metabolic Blocking

The C–F bond (approx. 116 kcal/mol) is metabolically inert compared to the C–H bond (approx. 99 kcal/mol).

-

Strategy: Fluorination at C3, C4, or C3,5 positions blocks Cytochrome P450 (CYP) oxidative attack, preventing the formation of unstable hemiaminals and subsequent ring opening.

Decision Logic: Where to Fluorinate?

The following decision tree illustrates the logic for selecting fluorination sites based on observed liabilities in the parent scaffold.

Figure 1: Strategic decision matrix for selecting fluorination sites on the piperidine ring based on ADME-Tox liabilities.

In Vitro Profiling Protocols[3]

To validate the design, the following self-validating protocols should be employed.

Protocol A: Comparative Microsomal Stability

This assay determines if fluorination successfully blocks metabolic clearance.

-

Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, Test Compounds (Parent vs. Fluorinated analogs).

-

Control: Verapamil (High clearance), Warfarin (Low clearance).

-

Procedure:

-

Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL microsomal protein.

-

Initiation: Add NADPH to initiate reaction at 37°C.

-

Sampling: Quench aliquots at

min into ice-cold acetonitrile containing internal standard (IS). -

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

-

Calculation: Plot

vs. time. The slope -

Success Metric: A >2-fold increase in

for the fluorinated analog compared to the parent indicates successful metabolic blocking.

Protocol B: hERG Inhibition (Fluorescence Polarization)

A high-throughput surrogate for patch-clamp to assess cardiotoxicity risk reduction.

-

Principle: Competition binding against a high-affinity hERG tracer (e.g., E-4031 derivative).

-

Procedure:

-

Plate Prep: Dispense hERG membrane fractions into 384-well black plates.

-

Dosing: Add test compounds (10-point dose response, 0.1 nM to 30 µM).

-

Tracer: Add Red-Fluorescent hERG Tracer (1 nM final).

-

Incubation: Incubate for 4 hours at room temperature in dark.

-

Read: Measure Fluorescence Polarization (mP) on a multimode reader.

-

-

Data Analysis: Fit data to a 4-parameter logistic equation to determine

. -

Success Metric: An increase in

(lower affinity) for the fluorinated analog compared to the parent.

Protocol C: Potentiometric pKa Determination

Accurate pKa measurement is essential to confirm the inductive effect.

-

Method: D-PAS (Dip-Probe Absorption Spectroscopy) or standard Potentiometric Titration using a Sirius T3 or equivalent.

-

Workflow:

-

Dissolve compound in 0.15 M KCl (ionic strength control).

-

Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and HCl.

-

Calculate pKa from the inflection point of the buffering curve.

-

Data Interpretation & SAR Analysis

The following table illustrates a hypothetical Structure-Activity Relationship (SAR) profile for a piperidine-based lead, demonstrating the trade-offs of fluorination.

| Compound ID | Substitution | pKa (Exp) | LogD (pH 7.4) | HLM | hERG | Interpretation |

| PIP-001 | Parent (H) | 10.8 | 1.2 | 12 | 1.5 | High basicity drives hERG; rapid metabolism. |

| PIP-002 | 4-Fluoro | 9.4 | 1.1 | 28 | 8.2 | Optimal. pKa lowered, hERG risk reduced, metabolic stability doubled. |

| PIP-003 | 3-Fluoro | 9.1 | 1.0 | 25 | 12.0 | Good safety profile, but check for chiral preference (gauche effect). |

| PIP-004 | 3,3-Difluoro | 8.2 | 1.6 | >60 | >30 | Highly stable and safe, but low pKa may reduce on-target potency if basic amine is required for binding. |

| PIP-005 | 4-CF3 | 8.9 | 2.1 | 45 | 5.0 | Lipophilicity increase (LogD) counteracts pKa benefit; hERG risk remains moderate. |

Experimental Workflow Visualization

The following diagram outlines the integrated screening workflow for these analogs.

Figure 2: Integrated in vitro screening workflow for fluorinated piperidine optimization.

Conclusion

The incorporation of fluorine into piperidine scaffolds is a precision tool in medicinal chemistry.[2][3] It is not a random screening tactic but a rational approach to lower pKa, reduce hERG liability, and block metabolic soft spots. By following the protocols and decision logic outlined above, researchers can systematically de-risk piperidine-based leads.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Haghi, W., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.

-

FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.

Sources

"exploring cyclopropyl groups in medicinal chemistry"

The Cyclopropyl Fragment: A Technical Guide to Bioisosteric Utility and Synthetic Application

Executive Summary

In modern medicinal chemistry, the cyclopropyl group is not merely a spacer; it is a high-value electronic modulator. Often termed "the unsaturated saturated ring," it offers a unique combination of sp³ character (solubility) and sp²-like electronic properties (conjugation). This guide explores the strategic deployment of cyclopropyl groups to optimize potency, modulate lipophilicity (LogP), and act as "metabolic bumpers" against CYP450 oxidation.

Part 1: The Physicochemical & Electronic Rationale

The "Walsh Orbital" Effect

Unlike standard alkyl chains, the cyclopropyl ring possesses significant

-

Electronic Consequence: A cyclopropyl group can transmit electronic effects similar to a vinyl group but without the metabolic liability of an alkene.

-

Conformational Locking: The 60° internal angle creates a rigid template. When substituted, it locks vectors in specific orientations (bisecting vs. perpendicular conformations), reducing the entropic penalty of binding.

Bioisosteric Decision Logic

The decision to replace an isopropyl (iPr) or ethyl group with a cyclopropyl (cPr) moiety often follows a specific logic tree based on observed physicochemical shifts.

Figure 1: Decision matrix for deploying cyclopropyl bioisosteres in lead optimization.

Part 2: Metabolic Stability & Pharmacokinetics

The "Metabolic Bumper"

One of the most powerful applications of the cyclopropyl group is blocking metabolic "hot spots."[1]

-

Mechanism: CYP450 enzymes typically oxidize alkyl chains via hydrogen abstraction.[1] The C-H bonds in a cyclopropyl ring have high s-character (approx.

hybridization), making them shorter and significantly stronger (Bond Dissociation Energy ~106 kcal/mol) than typical secondary alkyl C-H bonds (~98 kcal/mol). -

Result: This high energy barrier prevents CYP450 from abstracting the hydrogen, effectively "bumping" the enzyme to metabolize elsewhere or prolonging half-life (

).

The Risk: Suicide Inhibition

While stable, cyclopropylamines (N-cyclopropyl) carry a specific risk. They can act as Mechanism-Based Inactivators (MBIs) of CYP450.

-

Mechanism: The CYP450 heme center performs a Single Electron Transfer (SET) on the nitrogen. This generates a radical cation that triggers ring opening, forming a reactive intermediate that covalently binds to the heme, irreversibly destroying the enzyme.

-

Mitigation: Substitution on the cyclopropyl ring (e.g., methyl) or reducing the basicity of the amine can mitigate this risk.

Comparative Data: Alkyl Group Properties

| Property | Isopropyl ( | Cyclopropyl ( | Medicinal Impact |

| Hybridization | Pseudo- | Electronic coupling capability | |

| C-H BDE | ~95-98 kcal/mol | ~106 kcal/mol | Metabolic Stability (Resistance to oxidation) |

| LogP Shift | Reference (0.0) | -0.2 to -0.3 | Improved water solubility |

| Lipophilicity | High | Moderate | Lower nonspecific binding |

| Conformation | Rotatable | Rigid | Potency (Entropic advantage) |

Part 3: Case Studies in Drug Design

Lenvatinib (Kinase Inhibitor)

Role: Binding Affinity & Selectivity.[2]

-

Mechanism: The cyclopropane ring acts as a rigid linker that orients the molecule into the "DFG-in" conformation. Crystallography reveals a specific CH-

interaction between the cyclopropyl hydrogens and the phenyl ring of Phe1047 in the kinase pocket. This interaction is unique to the cyclopropyl group's polarized C-H bonds and would not be possible with a standard alkyl chain.

Pitavastatin (HMG-CoA Reductase Inhibitor)

Role: Metabolic Diversion.

-

Context: Statin therapy often suffers from CYP3A4 drug-drug interactions (DDIs).

-

Mechanism: Pitavastatin incorporates a cyclopropyl group specifically to divert metabolism away from CYP3A4 (which heavily metabolizes lipophilic alkyl groups) and towards CYP2C9.[1] This structural choice makes it one of the few statins with minimal CYP3A4 interaction, improving its safety profile in polypharmacy.

Part 4: Synthetic Protocol (Simmons-Smith)

Method: Furukawa-Modified Simmons-Smith Cyclopropanation.[4]

Rationale: This method uses diethylzinc (

Experimental Workflow

Figure 2: Workflow for the Furukawa-modified Simmons-Smith reaction.

Detailed Protocol

Target: Conversion of an allylic alcohol to a cyclopropyl carbinol.

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent: Add anhydrous Dichloromethane (DCM, 50 mL) and cool to 0°C.

-

Reagent Formation:

-

Add Diethylzinc (

, 1.0 M in hexanes, 2.2 equiv) dropwise via syringe. Caution: Pyrophoric. -

Add Diiodomethane (

, 2.2 equiv) dropwise. A white precipitate may form (active zinc carbenoid). Stir for 15-20 mins at 0°C.

-

-

Reaction:

-

Dissolve the Alkene Substrate (1.0 equiv) in minimal DCM.

-

Add substrate solution dropwise to the carbenoid mixture.

-

Allow to warm to Room Temperature (RT) and monitor by TLC/LC-MS (typically 2-12 hours).

-

-

Quench (Critical):

-

Cool back to 0°C.

-

Slowly add saturated aqueous

(exothermic).

-

-

Workup: Separate layers. Extract aqueous layer with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.

Note on Directed Synthesis: If the substrate contains a hydroxyl group (e.g., allylic alcohol), the zinc reagent will coordinate to the oxygen, directing the cyclopropanation to the syn face with high diastereoselectivity.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group, Vol. 2. Wiley. Link

-

Okamoto, K., et al. (2014).[2] Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.[2] ACS Medicinal Chemistry Letters, 6(1), 89–94. Link

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][5] Organic Reactions.[5][6] Link

-

Fujino, H., et al. (2004).[7] Metabolic properties of the acid and lactone forms of pitavastatin. Xenobiotica, 34(11-12), 961-971. Link

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

"4-Cyclopropyl-4-fluoropiperidine hydrochloride as a research chemical"

This guide serves as a technical monograph for 4-Cyclopropyl-4-fluoropiperidine hydrochloride , a specialized building block used in modern medicinal chemistry to modulate physicochemical properties (pKa, LogP) and metabolic stability.

Role: Metabolic Blocker & Conformational Modulator in Drug Design

Executive Summary

4-Cyclopropyl-4-fluoropiperidine hydrochloride (CAS: 2098107-19-6) represents a strategic "gem-disubstituted" motif. By placing a fluorine atom and a cyclopropyl group at the C4 position of the piperidine ring, researchers achieve two critical objectives simultaneously:

-

Metabolic Blockade: The C4 position of piperidine is a primary site for oxidative metabolism (P450-mediated hydroxylation). Substitution with fluorine blocks this pathway.

-

pKa Modulation: The electronegative fluorine atom exerts an inductive effect (

) that lowers the basicity of the piperidine nitrogen, potentially improving blood-brain barrier (BBB) permeability and reducing off-target hERG inhibition.

Chemical Identity & Physical Properties[1][2][3]

| Property | Specification |

| IUPAC Name | 4-Cyclopropyl-4-fluoropiperidine hydrochloride |

| CAS Number | 2098107-19-6 (HCl salt) / 1566880-08-7 (Free base) |

| Molecular Formula | |

| Molecular Weight | 179.66 g/mol |

| Exact Mass | 179.0877 |

| SMILES | FC1(CCNCC1)C2CC2.Cl |

| Appearance | White to off-white crystalline powder |

| Melting Point | 129–130 °C |

| Solubility | Soluble in water, DMSO, Methanol |

Structural Analysis & Design Rationale

The "Fluorine-Cyclopropyl" Synergism

The geminal pairing of a fluorine atom and a cyclopropyl group creates a unique steric and electronic environment.

-

Conformational Locking: The bulky cyclopropyl group typically demands an equatorial orientation to minimize 1,3-diaxial interactions. This forces the smaller fluorine atom into the axial position. This defined vector allows for precise probing of receptor binding pockets.

-

Basicity Modulation (pKa): An unsubstituted piperidine has a pKa

11.0. The introduction of an axial fluorine at C4 lowers the pKa by approximately 1.0–1.5 log units due to the through-bond inductive effect. This shift increases the fraction of neutral species at physiological pH (7.4), enhancing passive membrane permeability.

Visualization: Conformational Landscape

The following diagram illustrates the preferred chair conformation driven by the steric bulk of the cyclopropyl group.

Caption: Steric bulk of the cyclopropyl group forces it equatorial, locking the fluorine in the axial position.

Synthesis Protocol (Recommended Route)

While commercial supplies are available, in-house synthesis is often required for derivative generation. The standard route utilizes N-Boc-4-piperidone as the starting scaffold.

Step-by-Step Methodology

-

Nucleophilic Addition (Grignard):

-

Reagents: N-Boc-4-piperidone, Cyclopropylmagnesium bromide (0.5 M in THF).

-

Conditions: Anhydrous THF, -78°C to 0°C.

-

Mechanism: The Grignard reagent attacks the ketone carbonyl.

-

Product: tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate.

-

Note: This step creates the quaternary center with a tertiary alcohol.

-

-

Deoxyfluorination:

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

-

Conditions: DCM (Dichloromethane), -78°C to RT.

-

Critical Safety: DAST can be explosive; maintain strict temperature control. This reaction converts the tertiary alcohol to a tertiary fluoride with inversion of configuration (though achiral here).

-

Product: tert-butyl 4-cyclopropyl-4-fluoropiperidine-1-carboxylate.

-

-

Deprotection:

-

Reagents: 4M HCl in Dioxane.

-

Conditions: 0°C to RT, 2 hours.

-

Workup: Evaporation of solvent and trituration with ether.

-

Final Product: 4-Cyclopropyl-4-fluoropiperidine hydrochloride.[1]

-

Synthesis Logic Flow

Caption: Three-step synthesis from commercial ketone to final hydrochloride salt.

Handling & Safety Guidelines

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocols:

-

Hygroscopic Nature: As a hydrochloride salt, the compound is prone to absorbing atmospheric moisture. Store in a tightly sealed container, preferably within a desiccator or under inert gas (Argon/Nitrogen).

-

Temperature: Refrigerate (2–8°C) for long-term stability.

Analytical Verification:

-

1H NMR: Look for the characteristic cyclopropyl multiplets (0.3–0.6 ppm) and the splitting of piperidine ring protons due to H-F coupling.

-

19F NMR: Essential for confirming the presence of the fluorine atom (typically around -160 to -180 ppm for tertiary aliphatic fluorides).

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (General reference on Fluorine pKa/metabolic effects). [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Conformational Dynamics of 4-Fluoropiperidine: A Theoretical & Experimental Framework

Topic: Theoretical Studies on 4-Fluoropiperidine Conformations Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists

Executive Summary

The incorporation of fluorine into piperidine scaffolds is a cornerstone strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability.[1][2] However, the conformational landscape of 4-fluoropiperidine is non-trivial, governed by a delicate balance between steric strain, stereoelectronic effects, and solvation dynamics.

Unlike 3-fluoropiperidine, where the "fluorine gauche effect" and direct charge-dipole interactions dominate, 4-fluoropiperidine presents a unique case where dipole-solvation forces can override intrinsic steric preferences. This guide provides a rigorous theoretical framework for predicting and validating these conformations, essential for designing high-affinity ligands.

The Stereoelectronic Landscape

The Conformational Dichotomy

The 4-fluoropiperidine ring exists primarily in a chair conformation, interconverting between two distinct rotamers based on the orientation of the fluorine atom relative to the ring plane:

-

F-Equatorial (

): The fluorine atom occupies the equatorial position.[3]-

Sterics: Minimizes 1,3-diaxial interactions.

-

Dipole: Results in a larger net molecular dipole moment (vectors of C-F and N-H/N-R align partially).

-

-

F-Axial (

): The fluorine atom occupies the axial position.[1]-

Sterics: Suffers from 1,3-diaxial repulsion with protons at C2 and C6.

-

Dipole: Results in a smaller net dipole moment (vectors partially cancel).

-

The "Solvation Switch" Mechanism

While steric intuition suggests the

-

Neutral State: Steric repulsion dominates. The

conformer is generally preferred. -

Protonated State (

) in Gas Phase: Electrostatic interactions and the absence of dielectric screening often favor the -

Protonated State (

) in Water: The high dielectric constant of water (

Computational Methodologies

To accurately model this system, standard force fields (MMFF94) are often insufficient due to their poor handling of stereoelectronic effects. The following Density Functional Theory (DFT) protocol is recommended.

Level of Theory[4]

-

Functional: M06-2X or

B97X-D .-

Justification: These range-separated hybrid functionals include dispersion corrections, which are critical for accurately capturing weak intramolecular interactions (1,3-diaxial strain) in saturated heterocycles.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Justification: Diffuse functions (++) are mandatory when modeling anions or lone-pair rich systems (Fluorine/Nitrogen) to describe the electron density tail accurately.

-

Solvation Models

-

Implicit Solvation: SMD (Solvation Model based on Density) is superior to standard PCM (Polarizable Continuum Model) for calculating

because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) which are pivotal when comparing conformers of different surface areas.

Data Summary: Relative Energies

Estimated values based on M06-2X/6-311++G(d,p) level of theory.

| Species | Phase | Dominant Conformer | Primary Driver | |

| Neutral | Gas | Equatorial | Steric Strain (1,3-diaxial) | |

| Neutral | Water | Equatorial | Sterics + Solvation | |

| Protonated | Gas | Axial | Electrostatics (Gas Phase) | |

| Protonated | Water | Equatorial | Dipole Solvation |

Note: Positive

indicates Equatorial is more stable (). Negative indicates Axial is more stable.

Experimental Validation: The NMR Workflow

Theoretical predictions must be validated by solution-phase NMR. The scalar coupling constant (

The Karplus Relationship for H-F

The coupling between the fluorine at C4 and the vicinal protons at C3/C5 depends on the dihedral angle (

-

Scenario A: Fluorine is Axial (

) [1][2]-

The geminal proton H4 is Equatorial.

-

Relationship to H3/H5 (Axial): Gauche (~60°).

-

Relationship to H3/H5 (Equatorial): Gauche (~60°).

-

Result:Small

values (< 15 Hz).

-

-

Scenario B: Fluorine is Equatorial (

) [2][3]-

The geminal proton H4 is Axial.

-

Relationship to H3/H5 (Axial): Anti-periplanar (~180°).

-

Relationship to H3/H5 (Equatorial): Gauche (~60°).

-

Result:Large

values (30 – 45 Hz) for the anti-proton.

-

Protocol for Calculation

To compare experimental NMR with theory, calculate the Boltzmann-weighted average of the coupling constants.

-

Optimize Geometry: Optimize both Axial and Equatorial conformers.

-

Calculate NMR: Run NMR=SpinSpin (Gaussian) or prop (ORCA) on both minima.

-

Boltzmann Weighting:

Visualizing the Workflow

Diagram 1: Computational & Experimental Pipeline

This workflow describes the self-validating loop required to determine the active conformation.

Caption: Integrated computational and experimental workflow for determining 4-fluoropiperidine conformation.

Diagram 2: The Protonation-Solvation Equilibrium

This diagram illustrates how the environment (pH and Solvent) dictates the structural preference.

Caption: The "Solvation Switch": How protonation and solvent polarity invert conformational preferences.

Detailed Experimental Protocol (Computational)

Objective: Calculate the free energy difference (

Step 1: Input Generation Construct 3D models of both conformers. Ensure the piperidine ring is in a chair conformation.

-

Conformer A: F-axial (N-H equatorial).

-

Conformer B: F-equatorial (N-H equatorial).

Step 2: Geometry Optimization (Gaussian Input Example)

Note: Charge is 1, Multiplicity is 1 for the protonated salt.

Step 3: Verification Check the output file for imaginary frequencies.

-

Requirement: NImag = 0.

-

Action: If imaginary frequencies exist (negative values), the structure is a transition state, not a minimum. Perturb geometry and re-optimize.

Step 4: NMR Calculation Perform a single-point calculation on the optimized geometry.

Analysis: Look for the isotropic Fermi Contact coupling term between F and vicinal H atoms.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link]

-

Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and Theoretical NMR Study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3).[4] [Link]

-

Murcko, M. A., & DiPaola, R. A. (1992). Ab initio study of the conformational properties of 3-fluoro- and 4-fluoropiperidine. Journal of the American Chemical Society, 114(25), 10010–10015. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Sources

Methodological & Application

Application Note: Protocols for N-Alkylation of 4-Cyclopropyl-4-fluoropiperidine Hydrochloride

Executive Summary

This application note details the optimized protocols for the N-alkylation of 4-Cyclopropyl-4-fluoropiperidine hydrochloride . This specific scaffold presents unique challenges and opportunities in drug design: the gem-disubstitution at the C4 position introduces steric bulk and conformational rigidity (Thorpe-Ingold effect), while the fluorine atom modulates basicity and lipophilicity.

We present two primary methodologies:

-

Method A (Direct Nucleophilic Substitution): Ideal for primary alkyl halides and benzyl halides.

-

Method B (Reductive Amination): Ideal for introducing secondary alkyl groups or when avoiding over-alkylation is critical.

Both protocols are designed as "self-validating" systems, incorporating specific analytical checkpoints to ensure reaction integrity.

Chemical Context & Mechanistic Insight

Substrate Analysis[1][2]

-

Structure: The piperidine ring is substituted at C4 with both a cyclopropyl group and a fluorine atom.

-

Electronic Effect: The C4-fluorine exerts a through-bond inductive electron-withdrawing effect ($ -I $). While distal to the nitrogen, this slightly lowers the pKa of the amine (estimated pKa ~9.5–10.0) compared to unsubstituted piperidine (pKa ~11.2). Consequently, the nucleophilicity is slightly attenuated, requiring efficient acid scavenging.

-

Steric Effect: The 4,4-disubstitution favors a chair conformation to minimize 1,3-diaxial interactions. The cyclopropyl group is significantly bulkier than fluorine; however, being distal to the nitrogen, it does not sterically hinder the N-alkylation site directly. Its primary impact is on the solubility profile (increased lipophilicity).

The HCl Salt Factor

The starting material is supplied as a hydrochloride salt.

-

Requirement: The amine must be "free-based" to act as a nucleophile.

-

Strategy: Our protocols utilize in situ neutralization. This eliminates the need for a separate extraction step, reducing solvent waste and handling time.

Method Selection Guide

Use the following decision tree to select the appropriate protocol for your specific electrophile.

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on the available electrophile.

Protocol A: Direct Nucleophilic Substitution (SN2)

Scope: Synthesis of tertiary amines using primary alkyl halides, benzyl halides, or active sulfonates (mesylates/tosylates).

Reagents & Materials

-

Substrate: 4-Cyclopropyl-4-fluoropiperidine HCl (1.0 equiv).

-

Electrophile: Alkyl Halide (1.1 – 1.2 equiv). Note: Use slight excess to drive completion.

-

Base: Potassium Carbonate (

), anhydrous, powder (3.0 equiv).-

Why: 1 equiv neutralizes the HCl salt; 1 equiv neutralizes the H-X byproduct; 1 equiv acts as a buffer.

-

-

Solvent: Acetonitrile (MeCN), anhydrous.[1]

-

Why: Polar aprotic, facilitates SN2, easily removed. DMF is an alternative if solubility is an issue.

-

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) if using alkyl chlorides or bromides (Finkelstein acceleration).

Step-by-Step Procedure

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Cyclopropyl-4-fluoropiperidine HCl (1.0 equiv) and anhydrous

(3.0 equiv). -

Solvation: Add Acetonitrile (concentration ~0.1 M to 0.2 M). Stir at room temperature for 15 minutes.

-

Observation: The suspension will become milky. Gas evolution (

) indicates successful free-basing.

-

-

Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

-

Tip: If the halide is a solid, dissolve it in a minimal amount of MeCN before addition.

-

-

Reaction:

-

Reactive Halides (Benzyl/Allyl): Stir at Room Temperature (20–25 °C) for 4–12 hours.

-

Unreactive Halides (Alkyl Chlorides): Heat to reflux (80 °C) for 12–24 hours.

-

-

Checkpoint 1 (TLC/LCMS): Monitor consumption of the secondary amine.

-

LCMS:[2] Look for

(Product) and disappearance of

-

-

Workup:

-

Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Reductive Amination

Scope: Synthesis of tertiary amines using aldehydes or ketones. This method avoids the risk of quaternary ammonium salt formation (over-alkylation) common with reactive alkyl halides.

Reagents & Materials

-

Substrate: 4-Cyclopropyl-4-fluoropiperidine HCl (1.0 equiv).

-

Carbonyl: Aldehyde or Ketone (1.1 – 1.5 equiv).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB,

) (2.0 – 3.0 equiv).-

Why: STAB is milder than

and

-

-

Base: Diisopropylethylamine (DIPEA) (1.0 – 1.2 equiv).

-

Crucial: Only enough base is needed to neutralize the HCl salt. Excess base can inhibit the protonation of the imine, slowing reduction.

-

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Optional, usually required for ketones.

Step-by-Step Procedure

-

Free-Basing: In a vial, dissolve 4-Cyclopropyl-4-fluoropiperidine HCl (1.0 equiv) in DCE (0.1 M). Add DIPEA (1.0 equiv) and stir for 10 minutes.

-

Imine Formation: Add the Aldehyde/Ketone (1.2 equiv).

-

If using a ketone: Add Acetic Acid (1.0 equiv) to catalyze imine formation.

-

Stir for 30–60 minutes at Room Temperature.

-

-

Reduction: Add STAB (

) (2.5 equiv) in one portion.-

Safety: Mild gas evolution (

) may occur.

-

-

Reaction: Stir at Room Temperature for 12–16 hours.

-

Checkpoint 2 (Sampling): Aliquot 50 µL into MeOH for LCMS.

-

Success: Mass corresponds to

.

-

-

Quench: Add saturated aqueous

solution. Stir vigorously for 20 minutes to quench borate complexes. -

Extraction: Extract with DCM (3x). Dry combined organics over

. -

Purification: Concentrate and purify via silica gel chromatography.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, verify the product using these orthogonal data points.

| Method | Diagnostic Feature | Expected Change vs. Starting Material |

| 1H NMR | N-H Proton | Disappearance: The broad singlet (typically |

| 1H NMR | Shift: Protons adjacent to the nitrogen (C2/C6) will shift upfield/downfield depending on the R-group shielding. | |

| 19F NMR | C4-Fluorine | Shift: The fluorine signal (typically |

| LCMS | Molecular Ion | Mass shift corresponding to |

Workflow Visualization

Figure 2: Experimental workflow with integrated quality control checkpoints.

Safety & Handling

-

Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Handle waste accordingly.

-

Alkylating Agents: Alkyl halides are potential carcinogens and strong irritants. Use in a fume hood.

-

STAB: Releases acetic acid upon hydrolysis. Avoid contact with strong acids which can generate diborane (toxic/flammable).

References

-

General N-Alkylation of Piperidines

- Title: Procedure for N-alkyl

- Source: ResearchG

-

URL:[Link]

-

Reductive Amination Protocols

-

Conformational Effects of Fluorine in Piperidines

- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference

- Source: ResearchG

-

URL:[Link]

-

Properties of 4-Fluoropiperidine HCl

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5382-19-4|4-Chloropiperidine hydrochloride|BLD Pharm [bldpharm.com]

- 3. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Fluoropiperidine hydrochloride | CAS 57395-89-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. 4-FLUOROPIPERIDINE HYDROCHLORIDE | 57395-89-8 [chemicalbook.com]

Application Notes & Protocols: The Strategic Application of 4-Cyclopropyl-4-fluoropiperidine Hydrochloride in PET Imaging

Abstract

This technical guide provides a comprehensive overview of the use of 4-Cyclopropyl-4-fluoropiperidine hydrochloride as a pivotal precursor for synthesizing Positron Emission Tomography (PET) radiotracers. We explore the strategic rationale behind its molecular design, present detailed protocols for fluorine-18 radiolabeling, and outline essential quality control procedures. This document is intended for researchers, radiochemists, and drug development professionals dedicated to advancing molecular imaging, particularly within the neurosciences.

Introduction: A Privileged Scaffold for Advanced PET Tracer Design

The piperidine ring is a foundational structural motif in medicinal chemistry, renowned for its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal scaffold for targeting a vast array of biological receptors, particularly within the central nervous system (CNS).

The derivatization of this scaffold into 4-Cyclopropyl-4-fluoropiperidine offers a sophisticated tool for PET tracer development. The incorporation of a cyclopropyl group is a deliberate design choice to address common challenges in drug discovery.[2][3][4] This small, strained ring system can significantly enhance metabolic stability by shielding adjacent positions from oxidative metabolism by cytochrome P450 enzymes.[5][6] Furthermore, it introduces conformational rigidity, which can lead to more favorable, lower-entropy binding to target proteins and can be used to fine-tune lipophilicity, a critical factor for blood-brain barrier penetration.[2][6]

When combined with fluorine-18 (¹⁸F), a positron-emitting radionuclide with a near-ideal half-life (109.8 minutes) for PET imaging, this scaffold becomes a powerful precursor for creating novel imaging agents.[7] This guide will detail the practical steps required to leverage this advanced building block for the synthesis of next-generation PET tracers.

Precursor Specifications and Handling

4-Cyclopropyl-4-fluoropiperidine hydrochloride serves as the non-radioactive ("cold") standard and is the foundational structure upon which a radiolabeling precursor is built. The success of any radiosynthesis is contingent on the quality of the starting materials.

Table 1: Physicochemical Properties of 4-Cyclopropyl-4-fluoropiperidine hydrochloride

| Property | Value |

| Molecular Formula | C₈H₁₅ClFN |

| Molecular Weight | 179.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO |

Guidelines for Handling and Storage:

-

Storage: Store the compound in a tightly sealed container at 2-8°C, protected from light and moisture. The hydrochloride salt is hygroscopic.

-

Purity: Ensure a chemical and chiral purity of >98% for the precursor used in radiosynthesis to prevent the formation of difficult-to-separate chemical and radiochemical impurities.

-

Safety: Handle using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Radiolabeling Strategy: Automated Nucleophilic ¹⁸F-Fluorination

The introduction of fluorine-18 is most efficiently achieved via a nucleophilic substitution (S_N2) reaction. This process involves reacting a precursor, which has been modified to include a good leaving group (e.g., mesylate, tosylate), with activated [¹⁸F]fluoride.[8][9] Modern PET tracer production relies heavily on automated synthesis modules to ensure reproducibility, operator safety, and compliance with current Good Manufacturing Practice (cGMP) guidelines.[10][11][12][13]

Diagram 1: Automated Radiosynthesis Workflow

Caption: High-level workflow for automated ¹⁸F-radiotracer synthesis.

Detailed Protocol: Synthesis of a [¹⁸F]4-Cyclopropyl-4-fluoropiperidine-based Tracer

This protocol describes a two-phase process: the initial synthesis of a suitable labeling precursor, followed by the automated radiosynthesis.

Phase 1: Synthesis of the Tosylate Precursor (Non-Radioactive)

Causality: A hydroxyl group is a poor leaving group for nucleophilic substitution. It must be converted into a more reactive species, such as a tosylate, to facilitate efficient displacement by the [¹⁸F]fluoride ion.[14][15][16] A Boc-protecting group is used on the piperidine nitrogen to prevent side reactions during this step.

-

Dissolution: Dissolve N-Boc-4-cyclopropyl-4-hydroxypiperidine (1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Add triethylamine (1.5 eq.) to the solution.

-

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in DCM.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (silica gel) to yield the pure N-Boc-4-cyclopropyl-4-tosyloxypiperidine precursor.

Phase 2: Automated ¹⁸F-Radiosynthesis

-

[¹⁸F]Fluoride Trapping and Activation:

-

Deliver the aqueous [¹⁸F]fluoride solution from the cyclotron to the synthesis module.

-